Marianoside A

Description

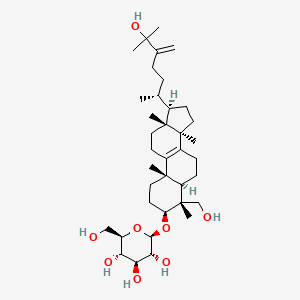

Marianoside A is a naturally occurring glycoside compound isolated from Silybum marianum (milk thistle), a plant widely studied for its hepatoprotective and antioxidant properties. These compounds are characterized by their ability to modulate enzymatic activity, particularly in protease inhibition, which has implications for therapeutic applications in inflammation and metabolic disorders.

Propriétés

Formule moléculaire |

C37H62O8 |

|---|---|

Poids moléculaire |

634.9 g/mol |

Nom IUPAC |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,4R,5R,10S,13R,14R,17R)-4-(hydroxymethyl)-17-[(2R)-6-hydroxy-6-methyl-5-methylideneheptan-2-yl]-4,10,13,14-tetramethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C37H62O8/c1-21(9-10-22(2)33(3,4)43)23-13-17-37(8)25-11-12-27-34(5,24(25)14-18-36(23,37)7)16-15-28(35(27,6)20-39)45-32-31(42)30(41)29(40)26(19-38)44-32/h21,23,26-32,38-43H,2,9-20H2,1,3-8H3/t21-,23-,26-,27-,28+,29-,30+,31-,32+,34-,35+,36-,37+/m1/s1 |

Clé InChI |

BQSKVEDRDUPKAI-ADEYTEBPSA-N |

SMILES isomérique |

C[C@H](CCC(=C)C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C |

SMILES canonique |

CC(CCC(=C)C(C)(C)O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)CO)OC5C(C(C(C(O5)CO)O)O)O)C)C)C |

Synonymes |

marianoside A |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Pharmacological Analogues

The closest structural analog to Marianoside A is Marianoside B, which shares a similar glycosidic backbone but differs in substituent groups. Key comparative data are summarized below:

Key Findings :

- Marianoside B demonstrates moderate chymotrypsin inhibitory activity compared to the synthetic control Chymostatin, suggesting that glycosylation patterns or steric effects may reduce potency in Marianosides .

Source and Yield Comparison

Both this compound and B are derived from Silybum marianum, but Marianoside B has a documented isolation yield of 0.0037% from the whole herb . No yield data are available for this compound, highlighting a gap in current phytochemical studies.

Functional Group Analysis

While this compound’s exact structure is unspecified, Marianoside B contains a triterpenoid aglycone core linked to sugar moieties, a common feature in bioactive glycosides. The presence of hydroxyl and methoxy groups in Marianoside B may contribute to its solubility and target binding, though this remains speculative for this compound .

Q & A

Basic Research Questions

Q. What are the established methodologies for isolating Marianoside A from natural sources, and how can researchers optimize yield and purity?

- Methodological Answer : this compound isolation typically involves solvent extraction (e.g., ethanol or methanol), followed by chromatographic techniques like column chromatography (CC) or HPLC. Optimization requires adjusting solvent polarity gradients and stationary phases (e.g., silica gel, C18). Purity is validated via NMR (¹H/¹³C) and LC-MS, with yield improvements achieved through fractional crystallization or countercurrent chromatography .

- Data Example :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | 70% Ethanol | Maximizes polar glycoside extraction |

| Column | C18 Reverse Phase | Enhances separation of glycosides |

Q. How can researchers confirm the structural identity of this compound, and what analytical techniques are critical for characterization?

- Methodological Answer : Structural elucidation combines spectroscopic methods:

- NMR : Assign proton/carbon signals via 2D experiments (COSY, HSQC, HMBC) to confirm glycosidic linkages and aglycone structure.

- MS : High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., [M+Na]+ ion at m/z 789.3521).

- X-ray crystallography (if crystalline) provides absolute configuration .

Q. What in vitro assays are recommended for preliminary assessment of this compound’s bioactivity?

- Methodological Answer : Standard assays include:

- Antioxidant : DPPH/ABTS radical scavenging (IC50 calculation).

- Anti-inflammatory : COX-2 inhibition ELISA.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7).

Include positive controls (e.g., ascorbic acid for antioxidants) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Contradictions often arise from variations in assay conditions or compound stability. Mitigation strategies:

- Standardize protocols : Use identical cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).

- Stability testing : Monitor this compound degradation under assay conditions via LC-MS.

- Meta-analysis : Apply PRISMA guidelines to systematically compare literature data, highlighting confounding variables (e.g., extraction methods, purity) .

Q. What strategies can optimize the total synthesis of this compound, particularly for stereochemical control during glycosylation?

- Methodological Answer : Key steps include:

- Glycosyl donor activation : Use trichloroacetimidates with BF3·Et2O catalysis for β-selectivity.

- Protecting groups : Temporarily mask hydroxyls with benzyl/acetate groups to direct regioselectivity.

- Monitoring : Track reaction progress via TLC (silica GF254) and optimize temperature (-20°C to 0°C) to minimize side reactions .

Q. How can computational methods (e.g., molecular docking) predict this compound’s mechanism of action, and what validation experiments are required?

- Methodological Answer :

- Docking : Use AutoDock Vina to simulate binding to targets (e.g., TNF-α, NF-κB). Validate with site-directed mutagenesis or SPR analysis for binding affinity (KD).

- Pathway analysis : Pair with RNA-seq to identify differentially expressed genes post-treatment. Cross-validate predictions via Western blot (e.g., phosphorylated IκBα levels) .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Nonlinear regression : Fit data to log-dose vs. response curves (GraphPad Prism).

- Error analysis : Report 95% confidence intervals for IC50/EC50 values.

- Multivariate analysis : Use PCA or ANOVA to assess interactions between variables (e.g., solvent, concentration) .

Guidelines for Data Presentation

- Tables/Figures : Follow Beilstein Journal guidelines (e.g., Roman numerals for tables, self-explanatory titles). Use line graphs for time-dependent bioactivity and heatmaps for omics data .

- Reproducibility : Document all experimental parameters (e.g., HPLC gradients, NMR frequencies) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.